molecular formula C14H11FO B1348651 1-(4'-Fluoro-biphenyl-4-yl)-ethanone CAS No. 720-74-1

1-(4'-Fluoro-biphenyl-4-yl)-ethanone

Cat. No.: B1348651
CAS No.: 720-74-1
M. Wt: 214.23 g/mol
InChI Key: LGJJGWHKUXUJNR-UHFFFAOYSA-N
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Description

1-(4'-Fluoro-biphenyl-4-yl)-ethanone is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysics and Fluorescence

  • Fluorescence Properties: 1-(4'-Amino-biphenyl-4-yl)-ethanone (ABE), a related compound, shows significant edge-excitation red-shift in fluorescence when in a rigid ethanol medium. This is interpreted as an effect of microscopic solvent heterogeneity (Ghoneim, 2001).

Molecular Structure and Analysis

  • Structural Characterization: A study on 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, which shares a similar structure, focused on its molecular structure, vibrational frequencies, and charge transfer within the molecule. This information is crucial for understanding molecular interactions and potential applications in materials science (Mary et al., 2015).

Synthesis and Chemistry

  • Synthetic Methods: The synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in creating antagonists for the CCR5 chemokine receptor (relevant in HIV protection), involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone. This illustrates a crucial step in producing medically significant compounds (ChemChemTech, 2022).
  • Microwave-Assisted Synthesis: The use of microwave-assisted synthesis for creating derivatives of 5-Phenyl-2-hydroxyacetophenone, which includes compounds like 1-(4'-Fluoro-biphenyl-4-yl)-ethanone, is a modern approach in organic chemistry, promoting environmentally friendly procedures (Soares et al., 2015).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity: The antimicrobial properties of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, synthesized from a similar structure, demonstrate potential applications in developing new antimicrobial agents (Nagamani et al., 2018).
  • Cytotoxicity Studies: The synthesis and characterization of derivatives of 1, 3, 4-oxadiazole compounds, including this compound derivatives, and their cytotoxic evaluation on human carcinoma cell lines suggest potential applications in cancer research and therapy (Adimule et al., 2014).

Future Directions

Future research on “1-(4’-Fluoro-biphenyl-4-yl)-ethanone” could focus on its potential applications in organic synthesis and the development of new materials. For instance, it has been used in the preparation of 5,5’-bis (4’-fluoro-biphenyl-4-yl)-2,2’:5’,2"-terthiophene, a fluorinated inducing layer for weak epitaxy growth .

Biochemical Analysis

Biochemical Properties

1-(4’-Fluoro-biphenyl-4-yl)-ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 1-(4’-Fluoro-biphenyl-4-yl)-ethanone and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound has been shown to interact with other cytochrome P450 enzymes, albeit with varying degrees of inhibition .

Cellular Effects

1-(4’-Fluoro-biphenyl-4-yl)-ethanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the detoxification processes, such as those encoding for cytochrome P450 enzymes . Furthermore, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone has been reported to affect cell proliferation and apoptosis, potentially through its impact on signaling pathways like the MAPK/ERK pathway .

Molecular Mechanism

The molecular mechanism of action of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, such as CYP1A2, leading to inhibition of their catalytic activities . This inhibition can result in altered metabolic processes and changes in gene expression. Additionally, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone may interact with other proteins and receptors, influencing their functions and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-(4’-Fluoro-biphenyl-4-yl)-ethanone can lead to sustained inhibition of enzyme activities and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit enzyme activities without causing significant toxicity . At higher doses, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on critical metabolic pathways and cellular functions .

Metabolic Pathways

1-(4’-Fluoro-biphenyl-4-yl)-ethanone is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound can inhibit the metabolism of other substrates by competing for the active sites of these enzymes . This inhibition can lead to altered metabolic flux and changes in the levels of various metabolites . Additionally, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone may be metabolized by phase II enzymes, resulting in the formation of conjugated metabolites .

Transport and Distribution

Within cells and tissues, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone is transported and distributed through interactions with transporters and binding proteins . The compound has been shown to cross cell membranes efficiently, likely due to its lipophilic nature . Once inside the cells, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone can accumulate in specific compartments, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes .

Subcellular Localization

The subcellular localization of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone is primarily within the endoplasmic reticulum, where it exerts its inhibitory effects on cytochrome P450 enzymes . The compound may also localize to other organelles, such as mitochondria, depending on the cell type and experimental conditions . The localization of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJJGWHKUXUJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345930
Record name 1-(4'-Fluoro-biphenyl-4-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720-74-1
Record name 1-(4′-Fluoro[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4'-Fluoro-biphenyl-4-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4′-Fluoro-biphenyl (0.03 mol) was added to 1 M AlCl3 in nitrobenzene (40 mL, 0.04 mol) with chilling in an ice bath. Acetyl chloride (0.06 mol) was added dropwise and the mixture stirred overnight at room temperature. The dark solution was poured into a mixture of crushed ice (150 mL), water (25 mL) and HCl (50 mL). The aqueous phase was separated and the nitrobenzene removed by steam distillation to give a dark low melting solid. The solid was recrystallised from aqueous methanol to give the title compound. δC (CDCl3, 62.9 MHz): 26.7, 115.9 (d, J 21.5), 127.1, 129.0 (d, J=7.8), 135.8, 136.0 (d, J 2.9), 144.7, 163.0 (d, J 248.0) and 197.8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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